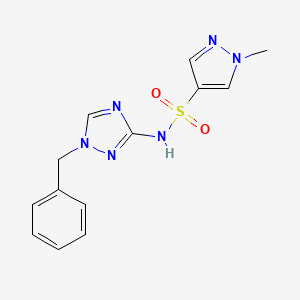
2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide
Overview
Description
2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide, also known as FMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FMQ is a heterocyclic compound that consists of a furan ring, a quinoline ring, and a hydrazide group.
Scientific Research Applications
2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various research fields such as medicinal chemistry, biochemistry, and neuroscience. It has been reported to exhibit anticonvulsant, antioxidant, and anti-inflammatory properties. 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide is not fully understood. However, studies have suggested that it may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may lead to an increase in the levels of acetylcholine in the brain, which could potentially improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide exhibits antioxidant and anti-inflammatory properties. It has also been reported to exhibit anticonvulsant activity in animal models. In addition, 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide has been shown to increase the levels of acetylcholine in the brain, which could potentially improve cognitive function.
Advantages and Limitations for Lab Experiments
2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. However, one limitation of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide is that it is not very water-soluble, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the study of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide. One area of research is the development of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another area of research is the study of the antioxidant and anti-inflammatory properties of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide and its potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide and its effects on the brain and other physiological systems.
In conclusion, 2-(2-furyl)-6-methyl-4-quinolinecarbohydrazide is a promising compound that has potential applications in various research fields. Its synthesis method is relatively straightforward, and it exhibits several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to the development of new drugs and treatments for various diseases.
properties
IUPAC Name |
2-(furan-2-yl)-6-methylquinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-4-5-12-10(7-9)11(15(19)18-16)8-13(17-12)14-3-2-6-20-14/h2-8H,16H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTRKNKHUVSTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-6-methylquinoline-4-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-methyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4765281.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B4765285.png)
![2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4765291.png)
![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4765310.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4765317.png)

![2,5-dimethoxy-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4765326.png)


![N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4765339.png)


![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4765351.png)
